molecular formula C20H30ClNO2 B1201574 Penequine hydrochloride CAS No. 151937-76-7

Penequine hydrochloride

Cat. No. B1201574
CAS RN: 151937-76-7
M. Wt: 351.9 g/mol
InChI Key: DDTVVMRZNVIVQM-UHFFFAOYSA-N
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Description

Penequine Hydrochloride, also known as Penehyclidine Hydrochloride, is a brain penetrant anticholinergic drug that exhibits both antimuscarinic and antinicotinic activity . It does not induce muscarinic 2 receptor-associated cardiovascular side effects .


Synthesis Analysis

Penequine Hydrochloride (PHC) is a new anticholinergic agent that provides protective effects in experimental models of heart and brain ischemia as well as reperfusion (I/R) injury .


Molecular Structure Analysis

The molecular formula of Penequine Hydrochloride is C20H30ClNO2 . It has a molecular weight of 351.9 g/mol . The InChI Key is DDTVVMRZNVIVQM-UHFFFAOYSA-N .


Chemical Reactions Analysis

Penequine Hydrochloride is an ethereal compound, stable in neutral and alkaline solutions, but it decomposes in strong acidic solutions .


Physical And Chemical Properties Analysis

Penequine Hydrochloride has a molecular weight of 351.9 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 5 . The exact mass is 351.1965069 g/mol and the monoisotopic mass is 351.1965069 g/mol . The topological polar surface area is 32.7 Ų . The heavy atom count is 24 .

Scientific Research Applications

Anticholinergic Drug Development

Penequine hydrochloride: has been identified as a potent anticholinergic compound. It exhibits both antimuscarinic and antinicotinic activities, making it a valuable candidate for the development of new anticholinergic drugs . These drugs can be used to treat a variety of conditions, including gastrointestinal disorders, COPD, and overactive bladder.

Cardiovascular Research

This compound does not induce muscarinic 2 receptor-associated cardiovascular side effects . This property is particularly important in cardiovascular research, where the development of drugs without adverse cardiac effects is crucial.

Ischemia Reperfusion Injury

Penequine hydrochloride has shown effectiveness in experimental models of heart, lung, and brain ischemia-reperfusion injury . Its application in this field could lead to new therapeutic strategies for managing conditions caused by interrupted blood flow.

Anesthesia Adjunct

Penequine hydrochloride is under investigation for its preventive effects on postoperative pulmonary complications when inhaled . This application could make it a valuable adjunct in anesthesia, particularly in surgeries with high risks of pulmonary issues.

Drug Stability Studies

The stability of Penequine hydrochloride in various solutions is a critical area of research. It is stable in neutral and alkaline solutions but decomposes in strong acidic solutions . Understanding its degradation mechanism is essential for the proper formulation and storage of pharmaceuticals containing this compound.

Mechanism of Action

Target of Action

Penequine hydrochloride, also known as Penehyclidine hydrochloride, is a potent anticholinergic drug . It primarily targets the M1 and M3 receptors in the body . These receptors are part of the muscarinic acetylcholine receptor family and play a crucial role in various physiological functions, including smooth muscle contraction, heart rate modulation, and glandular secretion.

Mode of Action

Penequine hydrochloride acts by inhibiting the activity of cholinergic nerves. This inhibition is achieved through its antagonistic action on the M1 and M3 receptors . By blocking these receptors, Penequine hydrochloride reduces mucus secretion of the airway mucosa, relaxes airway smooth muscle, and decreases airway resistance .

Biochemical Pathways

One study suggests that penequine hydrochloride can attenuate nitric oxide (no) and inducible nitric oxide synthase (inos) production induced by lipopolysaccharide (lps) in human endothelial cells . This effect is achieved by suppressing the activation of the p38 mitogen-activated protein kinase (p38 MAPK) pathway .

Result of Action

The molecular and cellular effects of Penequine hydrochloride’s action include the reduction of mucus secretion, relaxation of airway smooth muscle, and decrease in airway resistance . These effects contribute to improved lung compliance and respiratory function . Additionally, Penequine hydrochloride has been shown to attenuate LPS-induced NO and iNOS production in human endothelial cells, thereby potentially protecting against endothelial cell injury .

Action Environment

The stability of Penequine hydrochloride can be influenced by environmental factors such as pH. It is stable in neutral and alkaline solutions but decomposes in strong acidic solutions This suggests that the drug’s action, efficacy, and stability may be affected by the pH of its environment

Safety and Hazards

The safety and hazards of Penequine Hydrochloride are not fully known .

Future Directions

Penequine Hydrochloride is under investigation in clinical trial NCT02644876 (Preventive Effects of Penehyclidine Hydrochloride Inhalation on Postoperative Pulmonary Complications) . Further studies are needed to understand the metabolites of Penequine Hydrochloride .

properties

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1-cyclopentyl-1-phenylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO2.ClH/c22-20(18-8-4-5-9-18,17-6-2-1-3-7-17)15-23-19-14-21-12-10-16(19)11-13-21;/h1-3,6-7,16,18-19,22H,4-5,8-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTVVMRZNVIVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(COC2CN3CCC2CC3)(C4=CC=CC=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90934385
Record name 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penequine hydrochloride

CAS RN

151937-76-7
Record name Penehyclidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151937-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penequinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151937767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENEHYCLIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1E1UF04I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main degradation products of penequine hydrochloride in acidic solutions and how are they formed?

A2: The primary degradation products are 3-quinuclidinol and 1-phenyl-1-cyclopentyl acetaldehyde [, ]. The formation mechanism involves:

    Q2: What are the known toxicological effects of penequine hydrochloride?

    A4: Studies in mice have investigated the potential toxicity of penequine hydrochloride. Research indicates potential impacts on fertility and early embryonic development []. Additionally, pre- and postnatal exposure in mice has shown some toxic effects []. Further research, especially in rats, has focused on the embryo-fetal development toxicity after intramuscular exposure to penequine hydrochloride [].

    Q3: What analytical techniques are employed to study the degradation of penequine hydrochloride and identify its degradation products?

    A5: Researchers utilize a combination of techniques including Thin Layer Chromatography (TLC), Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC/MS), and Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC/FTIR) to separate, identify, and characterize penequine hydrochloride and its degradation products [, ].

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